N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c20-14(11-18-5-1-4-15-18)17-13-8-16-19(10-13)9-12-2-6-21-7-3-12/h1,4-5,8,10,12H,2-3,6-7,9,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPGZHDJCLUSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of oxan-4-ylmethyl bromide with 1H-pyrazol-4-amine to form an intermediate, which is then reacted with 2-(1H-pyrazol-1-yl)acetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are summarized below, with key differences and biological implications highlighted:
Table 1: Structural and Functional Comparison
Key Observations
Structural Divergence :
- The target compound’s dual pyrazole system distinguishes it from analogs like the thiadiazole derivatives in or the nitrophenyl-acetamide in . The oxan-4-yl group may improve bioavailability compared to bulkier aryl substituents (e.g., nitrophenyl) .
- Unlike the thiadiazole derivatives, which rely on sulfur-containing heterocycles for antimicrobial activity, the target compound’s pyrazole-acetamide scaffold may favor enzyme inhibition (e.g., acetylcholinesterase, as seen in ) .
Synthetic Complexity :
- The target compound likely requires more intricate synthesis than simpler analogs (e.g., ’s nitrophenyl derivative), due to the need for regioselective functionalization of both pyrazole rings .
Biological Implications :
- While the nitrophenyl-acetamide in exhibits antifungal activity, the oxan-4-ylmethyl group in the target compound could reduce cytotoxicity, as tetrahydropyran derivatives are often used to enhance drug-like properties .
- Thiadiazole derivatives () show broad-spectrum antimicrobial effects, but the target compound’s pyrazole-rich structure may offer selectivity for specific bacterial or fungal targets .
Research Findings and Data Gaps
- Pharmacological Data : Direct biological data for the target compound are absent in the provided evidence. However, pyrazole-acetamides in and demonstrate acetylcholinesterase inhibition and antifungal activity, suggesting plausible mechanisms for further testing .
- Crystallographic Analysis : Structural analogs (e.g., ) were characterized using SHELXL for crystal refinement, indicating that similar methods could resolve the target compound’s conformation and intermolecular interactions .
- Optimization Potential: Modifying the oxan-4-yl group’s position or introducing electron-withdrawing groups (e.g., nitro, as in ) could tune activity and solubility .
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide is a novel compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including pyrazole and acetamide moieties. This structural diversity contributes to its potential biological activities.
Molecular Formula
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 286.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, leading to alterations in cellular processes.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against certain bacterial strains.
- Enzyme Inhibition : It has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is significant for neuropharmacological applications.
- Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating its potential as an antimicrobial agent .
Study 2: Enzyme Inhibition
A docking study conducted to assess the binding affinity of the compound to AChE revealed a strong interaction, suggesting that it could serve as a lead compound in the development of new AChE inhibitors. The calculated binding energy was −8.5 kcal/mol, indicating favorable interactions with the active site of the enzyme.
Study 3: Anti-inflammatory Effects
In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This effect was observed at concentrations as low as 25 µM, highlighting its potential utility in inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antibacterial | Moderate activity against S. aureus and E. coli | |
| Enzyme Inhibition | Strong AChE inhibition | |
| Anti-inflammatory | Reduced cytokine production |
Table 2: Pharmacokinetic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High volume |
| Metabolism | Liver (CYP450) |
| Excretion | Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
